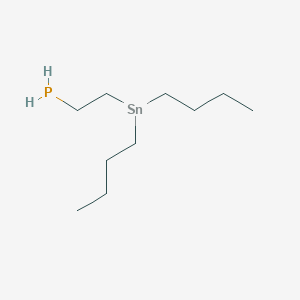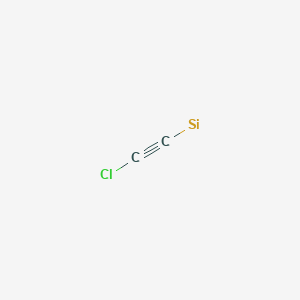
Silylethynyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Chloroethynyl)silane is an organosilicon compound characterized by the presence of a silicon atom bonded to a chlorine atom and an ethynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
(Chloroethynyl)silane can be synthesized through several methods. One common approach involves the reaction of trichlorosilane with acetylene in the presence of a catalyst. The reaction typically occurs under controlled conditions to ensure the selective formation of (Chloroethynyl)silane .
Industrial Production Methods
Industrial production of (Chloroethynyl)silane often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The use of specialized reactors and purification techniques ensures the production of high-quality (Chloroethynyl)silane suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
(Chloroethynyl)silane undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Addition Reactions: The ethynyl group can participate in addition reactions with various electrophiles.
Polymerization: (Chloroethynyl)silane can undergo polymerization reactions to form silicon-containing polymers.
Common Reagents and Conditions
Common reagents used in reactions with (Chloroethynyl)silane include nucleophiles such as amines and alcohols, as well as electrophiles like halogens and acids. Reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of catalysts .
Major Products Formed
The major products formed from reactions involving (Chloroethynyl)silane include substituted silanes, silicon-containing polymers, and various organosilicon compounds .
Scientific Research Applications
(Chloroethynyl)silane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (Chloroethynyl)silane involves its reactivity with various nucleophiles and electrophiles. The silicon-chlorine bond is highly reactive, allowing for easy substitution reactions. The ethynyl group can participate in addition reactions, leading to the formation of new carbon-silicon bonds. These reactions are often facilitated by catalysts and specific reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Compounds similar to (Chloroethynyl)silane include:
- Trichlorosilane
- Chlorodimethylsilane
- Trimethylsilyl chloride
- Phenylsilane
Uniqueness
What sets (Chloroethynyl)silane apart from these similar compounds is its unique combination of a chlorine atom and an ethynyl group bonded to silicon. This combination imparts distinct reactivity and properties, making it particularly useful in specialized applications such as the synthesis of silicon-containing polymers and advanced materials .
Properties
Molecular Formula |
C2ClSi |
|---|---|
Molecular Weight |
87.56 g/mol |
InChI |
InChI=1S/C2ClSi/c3-1-2-4 |
InChI Key |
OSQMKESLJBGIOI-UHFFFAOYSA-N |
Canonical SMILES |
C(#CCl)[Si] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


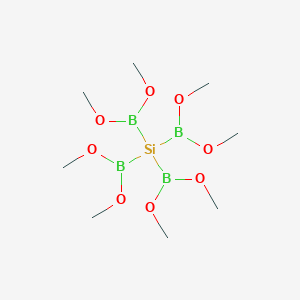
![2,4-dihydro-1H-pyrido[2,3-e][1,2,4]triazine-3-thione](/img/structure/B14614492.png)
![2-[(E)-(2,3-Dimethylcyclohex-2-en-1-ylidene)amino]benzoic acid](/img/structure/B14614495.png)
![1-{[2,4-Bis(4-chlorophenyl)-1,3-dioxolan-2-yl]methyl}-1H-imidazole](/img/structure/B14614507.png)
![1-Methoxy-2-methyl-3-[(2-methylphenyl)methoxy]propan-2-ol](/img/structure/B14614528.png)
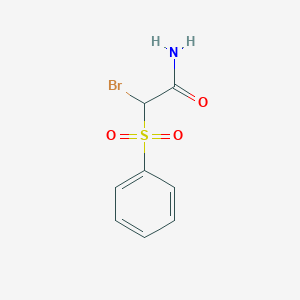
![1-Methoxy-3-[2-(4-methoxyphenyl)ethenyl]benzene](/img/structure/B14614544.png)
![2-{(E)-[4-(Diethylamino)phenyl]diazenyl}benzene-1,3,5-tricarbonitrile](/img/structure/B14614548.png)
![3,3-Dimethyl-5-[(4-methylphenyl)methyl]cyclohexan-1-one](/img/structure/B14614558.png)
![Acetamide, 2,2'-[1,2-phenylenebis(oxy)]bis[N,N-dipropyl-](/img/structure/B14614559.png)
silane](/img/structure/B14614565.png)
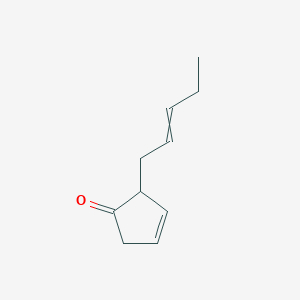
![Methyl (4E)-4-[(3-methoxy-3-oxopropyl)imino]pentanoate](/img/structure/B14614570.png)
